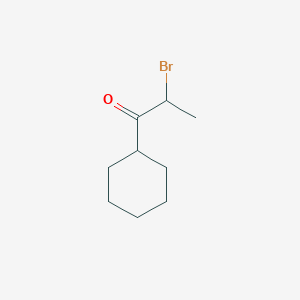![molecular formula C21H30Cl2N2O5 B025260 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid CAS No. 111106-28-6](/img/structure/B25260.png)
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. DAPT is a gamma-secretase inhibitor that has been shown to have inhibitory effects on the Notch signaling pathway.
作用機序
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid is a gamma-secretase inhibitor that inhibits the Notch signaling pathway by blocking the cleavage of the Notch receptor. The Notch signaling pathway is involved in cell differentiation, proliferation, and apoptosis, and is frequently dysregulated in cancer cells. By inhibiting the Notch signaling pathway, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid can induce cell cycle arrest and apoptosis in cancer cells.
生化学的および生理学的効果
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid can induce cell cycle arrest, apoptosis, and differentiation. In Alzheimer's disease, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid can reduce the production of amyloid beta and improve cognitive function. In cardiovascular disease, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid can inhibit the formation of blood clots and reduce inflammation.
実験室実験の利点と制限
One of the main advantages of using 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid in lab experiments is its specificity for the Notch signaling pathway. This allows researchers to study the effects of Notch inhibition without affecting other signaling pathways. However, one limitation of using 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid is its potential toxicity, which can vary depending on the cell type and concentration used.
将来の方向性
There are several future directions for research on 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid. One area of interest is the development of more potent and selective gamma-secretase inhibitors that can be used in the treatment of cancer and Alzheimer's disease. Another area of interest is the exploration of the role of the Notch signaling pathway in other diseases, such as autoimmune diseases and viral infections. Additionally, further research is needed to determine the optimal dosage and administration of 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid for different diseases and cell types.
合成法
The synthesis of 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid involves the reaction of 3,4-dichlorobenzoyl chloride with N-(3-methoxypropyl)-N-(3-methylbutyl)amine in the presence of triethylamine, followed by the reaction of the resulting intermediate with ethyl 5-oxopentanoate. The final product is obtained after purification through recrystallization.
科学的研究の応用
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid has been widely studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer research, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid has been shown to inhibit the growth and proliferation of cancer cells by blocking the Notch signaling pathway. In Alzheimer's disease research, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid has been shown to reduce the production of amyloid beta, a protein that is believed to play a role in the development of the disease. In cardiovascular disease research, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid has been shown to inhibit the formation of blood clots and reduce inflammation.
特性
CAS番号 |
111106-28-6 |
|---|---|
製品名 |
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid |
分子式 |
C21H30Cl2N2O5 |
分子量 |
461.4 g/mol |
IUPAC名 |
4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H30Cl2N2O5/c1-14(2)9-11-25(10-4-12-30-3)21(29)18(7-8-19(26)27)24-20(28)15-5-6-16(22)17(23)13-15/h5-6,13-14,18H,4,7-12H2,1-3H3,(H,24,28)(H,26,27) |
InChIキー |
GVNDEBPOTTUDBX-UHFFFAOYSA-N |
SMILES |
CC(C)CCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
正規SMILES |
CC(C)CCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
同義語 |
4-[(3,4-dichlorobenzoyl)amino]-4-(3-methoxypropyl-(3-methylbutyl)carba moyl)butanoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



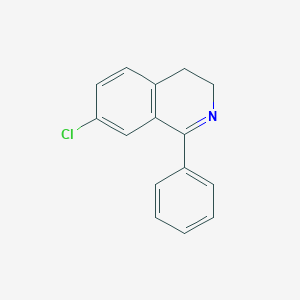
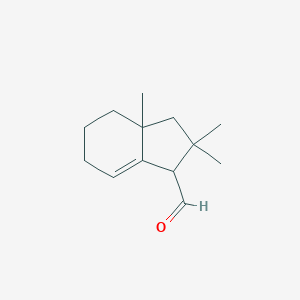
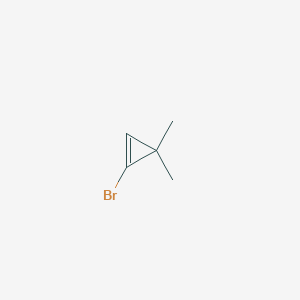
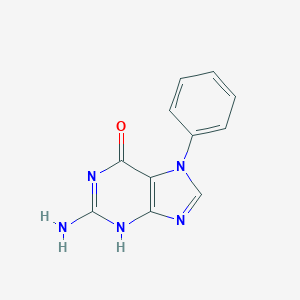
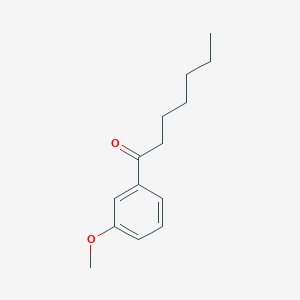
![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
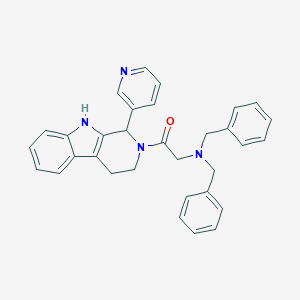
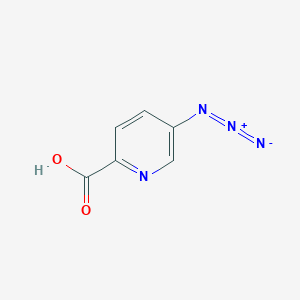

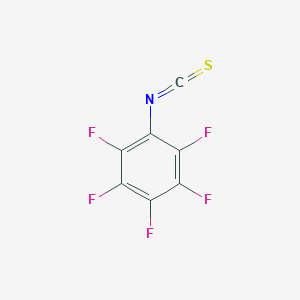


![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)
